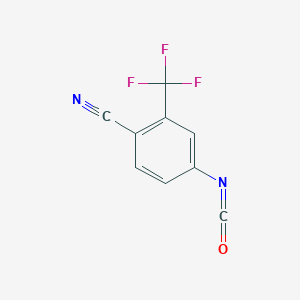








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]#[N:13])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.Cl.[C:15](OCC)(=[O:17])C>>[C:12]([C:5]1[CH:4]=[CH:3][C:2]([N:1]=[C:15]=[O:17])=[CH:7][C:6]=1[C:8]([F:9])([F:10])[F:11])#[N:13]
|


|
Name
|
|
|
Quantity
|
0.07 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=C(C1)C(F)(F)F)C#N
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
After 15 min the solution was concentrated to dryness and co-evaporated three times from toluene (3×5 mL)
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
The residue was added toluene (2.5 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen for about 10 min, before diphosgene (0.43 mL)
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
Then the mixture was gently refluxed for 1 hour under a nitrogen atmosphere
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to remove excessive diphosgene
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)N=C=O)C(F)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |